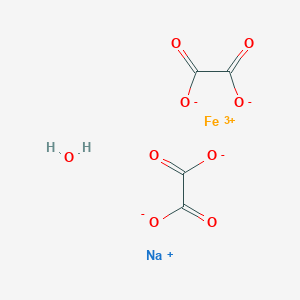

Sodium ferric oxalate hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium ferric oxalate hydrate is an inorganic compound with the formula Na₃[Fe(C₂O₄)₃]·nH₂O. It is known for its green color and is often used in various scientific applications due to its unique properties. This compound is a coordination complex where iron is in the +3 oxidation state, coordinated by oxalate ligands.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium ferric oxalate hydrate can be synthesized by mixing solutions of sodium oxalate and ferric oxalate. The reaction proceeds as follows: [ 3 \text{Na}_2\text{C}_2\text{O}_4 + \text{Fe}_2(\text{C}_2\text{O}_4)_3 \rightarrow 2 \text{Na}_3[\text{Fe}(\text{C}_2\text{O}_4)_3] ] The brown color of ferric oxalate is replaced by the green color of the complex anion after a few hours .

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled mixing of sodium oxalate and ferric chloride solutions, followed by crystallization. The process ensures high purity and yield of the desired hydrate form.

Análisis De Reacciones Químicas

Types of Reactions: Sodium ferric oxalate hydrate undergoes various chemical reactions, including:

Oxidation-Reduction: The ferrioxalate anion is sensitive to light and higher-energy electromagnetic radiation, causing the decomposition of one oxalate to carbon dioxide and reduction of iron (III) to iron (II).

Substitution: The oxalate ligands can be replaced by other ligands under specific conditions.

Common Reagents and Conditions:

Oxidation-Reduction: Light or UV radiation is commonly used to induce the redox reaction.

Substitution: Various ligands such as phosphates or nitrates can be used to replace oxalate ligands.

Major Products:

Oxidation-Reduction: Carbon dioxide and iron (II) compounds.

Substitution: New coordination complexes with different ligands.

Aplicaciones Científicas De Investigación

Sodium ferric oxalate hydrate is utilized in several scientific fields:

Chemistry: It is used as a photochemical reagent due to its light sensitivity.

Biology: It serves as a model compound for studying iron coordination in biological systems.

Medicine: Investigated for its potential use in photodynamic therapy.

Industry: Employed in the production of light-sensitive materials for photographic processes.

Mecanismo De Acción

The primary mechanism by which sodium ferric oxalate hydrate exerts its effects is through its sensitivity to light. When exposed to light, the ferrioxalate anion decomposes, leading to the reduction of iron (III) to iron (II) and the release of carbon dioxide . This photochemical reaction is harnessed in various applications, including photodynamic therapy and light-sensitive materials.

Comparación Con Compuestos Similares

Ferric Oxalate: Fe₂(C₂O₄)₃·nH₂O, used in similar photochemical applications.

Potassium Ferrioxalate: K₃[Fe(C₂O₄)₃]·3H₂O, another light-sensitive compound used in photographic processes.

Uniqueness: Sodium ferric oxalate hydrate is unique due to its specific coordination environment and the presence of sodium ions, which can influence its solubility and reactivity compared to other ferrioxalate compounds.

Propiedades

Fórmula molecular |

C4H2FeNaO9 |

|---|---|

Peso molecular |

272.89 g/mol |

Nombre IUPAC |

sodium;iron(3+);oxalate;hydrate |

InChI |

InChI=1S/2C2H2O4.Fe.Na.H2O/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);;;1H2/q;;+3;+1;/p-4 |

Clave InChI |

SPSOIIBYXSIWAP-UHFFFAOYSA-J |

SMILES canónico |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Na+].[Fe+3] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3'-Chloro-5'-fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14765413.png)

![5-Benzyl-2-bromo-5H-Pyrrolo[2,3-b]pyrazine](/img/structure/B14765429.png)

![[(2R)-3-hexadecanoyloxy-2-pent-4-ynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14765472.png)

![2,4-Difluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14765508.png)